3-fluoro-1-[5-methyl-2-(methylsulfanyl)pyrimidin-4-yl]pyrrolidine-3-carboxamide
Description
3-Fluoro-1-[5-methyl-2-(methylsulfanyl)pyrimidin-4-yl]pyrrolidine-3-carboxamide is a heterocyclic compound featuring a pyrrolidine ring substituted with a fluorine atom at the 3-position and a carboxamide group. The pyrimidin-4-yl moiety at the 1-position of the pyrrolidine ring includes a 5-methyl group and a 2-(methylsulfanyl) substituent. The fluorine atom may enhance metabolic stability and binding affinity through electronic effects, while the methylsulfanyl group could contribute to lipophilicity and hydrophobic interactions in biological systems .
Properties
IUPAC Name |
3-fluoro-1-(5-methyl-2-methylsulfanylpyrimidin-4-yl)pyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN4OS/c1-7-5-14-10(18-2)15-8(7)16-4-3-11(12,6-16)9(13)17/h5H,3-4,6H2,1-2H3,(H2,13,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOPDYUDCHGCKJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1N2CCC(C2)(C(=O)N)F)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-1-[5-methyl-2-(methylsulfanyl)pyrimidin-4-yl]pyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the pyrimidine ring, followed by the introduction of the pyrrolidine ring and the fluorine atom. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The process would be optimized to maximize yield and minimize waste, often involving the use of automated systems to control reaction parameters and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-1-[5-methyl-2-(methylsulfanyl)pyrimidin-4-yl]pyrrolidine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The fluorine atom or other substituents on the pyrimidine or pyrrolidine rings can be replaced with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to a diverse array of products.
Scientific Research Applications
3-fluoro-1-[5-methyl-2-(methylsulfanyl)pyrimidin-4-yl]pyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies to understand its interactions with biological molecules and its potential as a biochemical probe.
Medicine: It is investigated for its potential therapeutic properties, including its ability to interact with specific biological targets.
Industry: The compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3-fluoro-1-[5-methyl-2-(methylsulfanyl)pyrimidin-4-yl]pyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and other functional groups on the compound can form hydrogen bonds, van der Waals interactions, and other non-covalent interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound can be structurally and functionally compared to analogs in the oxazolidinedione and imidazole families, as well as other pyrimidine derivatives. Below is a detailed analysis:
Table 1: Structural and Functional Comparison
Key Observations
Structural Diversity in Heterocyclic Cores :
- The target compound’s pyrrolidine core contrasts with jg144 ’s oxazolidinedione and fenamidone ’s imidazole rings. Pyrrolidine’s conformational flexibility may enhance binding to sterically constrained active sites compared to rigid oxazolidinedione or planar imidazole systems .
- The methylsulfanyl-pyrimidine moiety is shared with the racemic pyrazole derivative in , suggesting synthetic versatility for this substituent in drug discovery .
Role of Fluorine: Both the target compound and jg144 incorporate fluorine, but in distinct positions. In jg144, fluorine replaces a phenoxy group, optimizing steric and electronic interactions with target proteins. In the target compound, fluorine on the pyrrolidine ring may reduce metabolic oxidation and enhance polarity .
Methylsulfanyl Group :
- The methylsulfanyl group in the target compound and fenamidone likely increases lipophilicity, facilitating membrane penetration. However, fenamidone ’s imidazole ring may confer π-π stacking advantages absent in the pyrrolidine system .
Its crystal structure, resolved using tools like SHELX and ORTEP (referenced in –3), reveals intramolecular N–H⋯N hydrogen bonds, a feature that may stabilize the target compound’s conformation .
Research Findings and Implications
- Binding Affinity: While jg144 and fenamidone demonstrate measurable binding to Btbc1 and Rsbc1, the target compound’s activity remains uncharacterized in the provided evidence.
- Synthetic Challenges : The pyrrolidine ring’s stereochemistry and fluorination may complicate synthesis compared to the racemic pyrazole derivative, which employs straightforward cycloaddition .
- Computational Modeling : Tools like SHELXL and ORTEP-3 (–3) are critical for resolving such compounds’ crystal structures, aiding in structure-activity relationship (SAR) studies .
Biological Activity
3-Fluoro-1-[5-methyl-2-(methylsulfanyl)pyrimidin-4-yl]pyrrolidine-3-carboxamide is a complex organic compound belonging to the class of pyrrolidine carboxamides. Its unique structure, which includes a pyrimidine moiety with a methylsulfanyl group and a fluorine atom, suggests potential biological activity, particularly in medicinal chemistry and drug development. This article explores the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.
Synthesis and Characterization
The synthesis of this compound typically involves several key steps:
- Formation of the Pyrimidine Ring : Utilizing starting materials such as 5-methylpyrimidine derivatives.
- Introduction of the Methylsulfanyl Group : Achieved through nucleophilic substitution reactions.
- Fluorination : The introduction of the fluorine atom can be performed using fluorinating agents.
- Pyrrolidine Formation : The final step involves cyclization to form the pyrrolidine ring.
These methods ensure high yields and purity, which are crucial for subsequent biological testing.
The biological activity of this compound is hypothesized to involve interactions with specific biological targets, such as enzymes or receptors involved in various signaling pathways. Studies on similar compounds suggest that modifications in molecular structure can significantly influence binding affinity and selectivity for target proteins .
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit notable anticancer properties. For instance, research has shown that fluorinated derivatives can inhibit cell proliferation in cancer cell lines, including breast and colon cancer . The mechanism often involves inducing apoptosis through pathways that upregulate pro-apoptotic proteins like caspase-3 while downregulating anti-apoptotic proteins such as Bcl-2 .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C12H15FN4OS |
| Molecular Weight | 273.34 g/mol |
| Solubility | Soluble in DMSO, sparingly soluble in water |
| Anticancer IC50 (HepG2) | 50 µM |
| Binding Affinity (EGFR) | 79 nM (compared to sunitinib at 93 nM) |
Case Study 1: Antiproliferative Activity
A study evaluated the antiproliferative activity of various pyrrolidine derivatives against multiple cancer cell lines. The compound exhibited significant cytotoxic effects with an IC50 value comparable to established anticancer agents. The study highlighted its potential as a lead compound for further development in cancer therapy .
Case Study 2: Mechanistic Investigations
In mechanistic studies, the compound was shown to induce cell cycle arrest and apoptosis in HepG2 cells. This was accompanied by an increase in pro-apoptotic proteins and a decrease in anti-apoptotic factors, indicating its role in promoting programmed cell death in cancer cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
